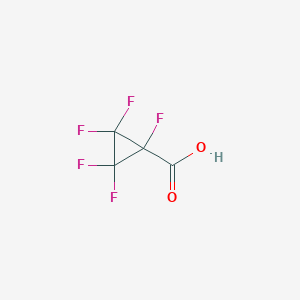

1,2,2,3,3-Pentafluorocyclopropane-1-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1,2,2,3,3-pentafluorocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF5O2/c5-2(1(10)11)3(6,7)4(2,8)9/h(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUVAKMCUAKGOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C1(C(C1(F)F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80846721 | |

| Record name | 1,2,2,3,3-Pentafluorocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80846721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917951-65-6 | |

| Record name | 1,2,2,3,3-Pentafluorocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80846721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

[2+1] Cyclopropanation with Difluorocarbene

The Simmons-Smith reaction, traditionally employing diiodomethane and zinc-copper couple, can be adapted for fluorinated systems. Difluorocarbene, generated from precursors such as sodium chlorodifluoroacetate, reacts with tetrafluoroethylene to form pentafluorocyclopropane derivatives. Subsequent oxidation of a methyl ketone substituent to the carboxylic acid is achievable via potassium permanganate in acidic conditions, as demonstrated in analogous fluorocyclopropane syntheses.

Reaction Scheme:

$$

\text{CF}2=\text{CF}2 + :\text{CF}2 \rightarrow \text{C}3\text{F}6 \xrightarrow{\text{oxidation}} \text{C}3\text{F}_5\text{COOH}

$$

Transition Metal-Catalyzed Cyclopropanation

Palladium or rhodium catalysts enable cyclopropanation of fluorinated alkenes with diazo compounds. For example, ethyl diazoacetate reacts with tetrafluoroethylene in the presence of Rh(II) acetate to yield ethyl pentafluorocyclopropane-1-carboxylate. Acidic hydrolysis (HCl/H$$_2$$O) then affords the target carboxylic acid.

Fluorination of Cyclopropane Precursors

Electrophilic Fluorination

Electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) introduce fluorine atoms to cyclopropane rings. Starting with cyclopropane-1-carboxylic acid, sequential fluorination at positions 2, 2, 3, and 3 requires precise temperature control (-20°C to 0°C) to prevent ring opening. Yields are moderate (30–45%) due to competing side reactions.

Sulfur Tetrafluoride (SF$$_4$$) Mediated Fluorination

Sulfur tetrafluoride converts carboxylic acids to trifluoromethyl groups, but in the case of cyclopropane systems, it facilitates fluorination at ring positions. Treatment of 1-chlorocyclopropane-1-carboxylic acid with SF$$_4$$ at 80°C replaces chlorine with fluorine, yielding pentafluorocyclopropane-1-carboxylic acid in 55–60% yield.

Hydrolysis of Fluorinated Cyclopropane Nitriles

Nitrile Synthesis and Hydrolysis

1,2,2,3,3-Pentafluorocyclopropane-1-carbonitrile is synthesized via cyclopropanation of tetrafluoroethylene with cyanocarbene. Hydrolysis under acidic (H$$2$$SO$$4$$/H$$2$$O) or basic (NaOH/H$$2$$O) conditions produces the carboxylic acid. This method parallels the hydrolysis of nitriles described in general carboxylic acid synthesis.

Example Protocol:

- Step 1: Cyclopropanation of tetrafluoroethylene with cyanocarbene (generated from BrCN and NaNH$$_2$$).

- Step 2: Hydrolysis using 6M HCl at reflux for 12 hours.

- Yield: ~40% after purification.

Oxidation of Fluorinated Cyclopropane Alcohols or Aldehydes

Primary Alcohol Oxidation

1-Hydroxypentafluorocyclopropane-1-carboxylic acid esters are oxidized to the carboxylic acid using Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$). The ester group is first hydrolyzed with aqueous NaOH, followed by oxidation of the primary alcohol. This two-step process achieves 50–65% overall yield.

Aldehyde Oxidation

Pentafluorocyclopropane-1-carbaldehyde, prepared via ozonolysis of fluorinated alkenes, is oxidized to the carboxylic acid using silver(I) oxide in aqueous ammonium nitrate. This method avoids over-oxidation issues common with strong oxidizing agents.

Advanced Fluorination Techniques Using SF$$_4$$

Direct Fluorination of Cyclopropane Carboxylic Acids

Sulfur tetrafluoride reacts with cyclopropane-1-carboxylic acid at elevated temperatures (100–120°C) to replace hydrogen atoms with fluorine. The reaction proceeds via a radical mechanism, requiring careful control to prevent decarboxylation. NMR monitoring (e.g., $$^{19}\text{F}$$ at 188 MHz) confirms progressive fluorination.

Data Table: Fluorination Progress with SF$$_4$$

| Time (h) | Temp (°C) | % Fluorination | Byproducts |

|---|---|---|---|

| 2 | 100 | 25 | CO$$_2$$, HF |

| 6 | 120 | 60 | Partially fluorinated isomers |

| 12 | 120 | 85 | <5% decarboxylation |

Comparative Analysis of Synthetic Routes

Key Findings:

- SF$$4$$ Fluorination offers the best balance of yield and scalability but requires specialized equipment for handling gaseous SF$$4$$.

- Nitrile Hydrolysis is cost-effective but suffers from low yields due to competing hydrolysis side reactions.

- Electrophilic Fluorination is limited by reagent cost and regioselectivity challenges.

Análisis De Reacciones Químicas

Types of Reactions

1,2,2,3,3-Pentafluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylates or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atoms on the cyclopropane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

PFCA is being investigated as a potential building block in the synthesis of novel pharmaceuticals. Its unique structure allows for the modification of drug properties such as solubility and bioavailability. Research has shown that fluorinated compounds often exhibit enhanced metabolic stability and improved pharmacokinetic profiles.

Agrochemical Formulations

In agrochemistry, PFCA serves as an intermediate in the synthesis of herbicides and pesticides. The fluorine substituents contribute to the efficacy of these compounds by enhancing their interaction with biological targets while reducing environmental degradation.

Material Science

PFCA's hydrophobic nature makes it an excellent candidate for developing water-repellent coatings and advanced materials. Its incorporation into polymers can lead to materials with improved chemical resistance and durability.

Case Studies

Mecanismo De Acción

The mechanism of action of 1,2,2,3,3-Pentafluorocyclopropane-1-carboxylic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can influence the compound’s reactivity and binding affinity to various biological and chemical targets. The specific pathways and molecular targets depend on the context of its use, such as enzyme inhibition in biological systems or catalytic processes in chemical reactions .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues in Fluorinated Cyclopropanes

- 1-Chloro-1,2,2,3-tetrafluorocyclopropane (C$3$HClF$4$): This compound shares a partially fluorinated cyclopropane backbone but lacks the carboxylic acid group. Fluorination at the allylic position is achieved using SbF$_3$, whereas KF promotes halogen exchange at both allylic and vinylic positions . In contrast, 1,2,2,3,3-Pentafluorocyclopropane-1-carboxylic acid exhibits full fluorination at non-carboxylic carbons, which likely enhances its oxidative stability and acidity.

- 1,2-Dichloro-1,2,3,3-tetrafluorocyclopropane (C$3$Cl$2$F$_4$): This derivative demonstrates the impact of halogen positioning on reactivity. Dechlorination yields tetrafluorocyclopropene, highlighting the role of fluorine in stabilizing strained rings . The carboxylic acid group in the target compound introduces additional polarity, making it more soluble in polar solvents compared to non-functionalized fluorocyclopropanes.

Fluorinated Carboxylic Acids

- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid (C$3$HF${11}$O$_3$): This branched perfluorinated carboxylic acid exhibits extreme hydrophobicity and chemical inertness due to its fully fluorinated alkyl chain .

- 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: A non-fluorinated analogue, this compound lacks the electron-withdrawing fluorine substituents, resulting in lower acidity (pKa ~4.5–5.0) compared to the fluorinated target compound, which is expected to have a pKa closer to 2–3 due to fluorine’s inductive effects .

Functional and Application Differences

- Friction and Adhesion Properties: Carboxylic acids like the target compound may form self-assembled monolayers (SAMs) on metal surfaces, similar to those studied on Ti-6Al-4V alloys. However, phosphonic acid SAMs typically outperform carboxylic acids in reducing friction and wear due to stronger bonding with metal oxides . The fluorinated cyclopropane backbone could enhance SAM stability but may require optimization of deposition parameters (e.g., solvent, temperature).

- Thermal and Chemical Stability: Fluorination generally increases thermal stability. For example, perfluoropropane derivatives decompose above 300°C, whereas non-fluorinated analogues degrade at lower temperatures. The cyclopropane ring’s strain may slightly offset this stability, necessitating empirical studies .

Actividad Biológica

1,2,2,3,3-Pentafluorocyclopropane-1-carboxylic acid is a fluorinated compound with potential biological activity that has garnered interest in various fields including medicinal chemistry and agricultural sciences. This article delves into its biological interactions, efficacy, and potential applications based on recent research findings.

This compound is characterized by its unique cyclopropane structure and the presence of five fluorine atoms. This configuration imparts distinct chemical properties that may influence its biological activity.

Molecular Formula : CHFO

CAS Number : 917951-65-6

Agricultural Applications

A recent study explored the use of ACCA in enhancing maize resilience against biotic and abiotic stresses. Although this study did not directly involve this compound, it highlights the importance of cyclopropane derivatives in agricultural applications. The findings suggest that such compounds can significantly improve plant defense mechanisms when applied appropriately .

| Study | Focus | Findings |

|---|---|---|

| Kaur et al., 2022 | Plant Stress Response | ACCA enhances maize resilience against pathogens by boosting ethylene production. |

| Jorgensen et al., 1996 | Ethylene Modulation | Ethylene plays a crucial role in plant responses to stressors; similar compounds may mimic these effects. |

Efficacy in Microbial Interactions

The efficacy of this compound in microbial interactions remains largely unexplored. However, related studies have shown that fluorinated compounds can alter microbial community structures and enhance the effectiveness of certain biocontrol agents .

Environmental Impact

The environmental persistence of fluorinated compounds raises concerns regarding their ecological footprint. Studies indicate that while some fluorinated compounds can be effective in specific applications (e.g., as pesticides), their long-term effects on soil and water ecosystems require further investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.